2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-acetamide 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.: 1353977-87-3
VCID: VC8233686
InChI: InChI=1S/C11H14BrN3O/c12-10-5-8(3-4-14-10)7-15(9-1-2-9)11(16)6-13/h3-5,9H,1-2,6-7,13H2
SMILES: C1CC1N(CC2=CC(=NC=C2)Br)C(=O)CN
Molecular Formula: C11H14BrN3O
Molecular Weight: 284.15 g/mol

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-acetamide

CAS No.: 1353977-87-3

Cat. No.: VC8233686

Molecular Formula: C11H14BrN3O

Molecular Weight: 284.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-acetamide - 1353977-87-3

Specification

CAS No. 1353977-87-3
Molecular Formula C11H14BrN3O
Molecular Weight 284.15 g/mol
IUPAC Name 2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylacetamide
Standard InChI InChI=1S/C11H14BrN3O/c12-10-5-8(3-4-14-10)7-15(9-1-2-9)11(16)6-13/h3-5,9H,1-2,6-7,13H2
Standard InChI Key YZHGSPJKFMVICB-UHFFFAOYSA-N
SMILES C1CC1N(CC2=CC(=NC=C2)Br)C(=O)CN
Canonical SMILES C1CC1N(CC2=CC(=NC=C2)Br)C(=O)CN

Introduction

Structural and Physicochemical Properties

Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₄BrN₃O
Molecular Weight284.15 g/mol
SMILESC1CC1N(CC2=CC(=NC=C2)Br)C(=O)CN
InChI KeyYZHGSPJKFMVICB-UHFFFAOYSA-N
Purity≥95% (reported)

The compound’s 3D structure reveals a planar pyridine ring with bromine at position 2 and a methylamino group at position 4. The cyclopropyl moiety and acetamide group are attached via a methylene linker, contributing to steric and electronic modulation .

Synthesis and Chemical Reactions

Challenges and Limitations

The compound’s discontinuation in commercial catalogs suggests challenges in scalability or stability . Potential issues include:

  • Steric Congestion: The cyclopropyl group may hinder reaction efficiency.

  • Bromine Reactivity: The bromine atom at position 2 could undergo unintended side reactions (e.g., elimination or coupling).

Target ClassExample TargetsRationale
KinasesTyrosine kinases, CDKsBrominated pyridines often inhibit ATP-binding pockets.
G-Protein Coupled Receptors (GPCRs)Dopamine, serotonin receptorsCyclopropyl groups modulate receptor selectivity.
EnzymesProteases, lipasesAcetamide groups mimic natural substrates.

Gaps in Experimental Data

No direct biological activity data (e.g., IC₅₀ values, cell-based assays) are available for this compound. Its discontinuation in catalogs may reflect unmet efficacy or toxicity concerns .

Comparative Analysis with Structural Analogues

Similar Compounds and Their Applications

CompoundKey FeaturesApplications
2-Bromo-4-(trifluoromethyl)pyridineTrifluoromethyl substituentFluorinated building block for APIs
2-Amino-N-(pyrimidin-4-ylmethyl)acetamidePyrimidine coreAnticancer research
N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamidePiperidine, stereochemistryNeutral endopeptidase inhibition

Strategic Modifications for Enhanced Activity

ModificationRationaleExample Outcome
Fluorine SubstitutionImproves metabolic stabilityEnhanced bioavailability
Aromatic Ring ExpansionIncreases receptor binding surfaceHigher affinity for kinases
Chiral CentersEnantiomer-specific interactionsImproved selectivity

Future Research Directions

Priority Areas for Investigation

  • Synthetic Optimization:

    • Develop scalable routes to address discontinuation challenges .

    • Explore catalytic methods (e.g., palladium-catalyzed coupling) for bromine introduction .

  • Biological Profiling:

    • Screen against kinase panels (e.g., Aurora A, EGFR).

    • Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).

  • Computational Studies:

    • Molecular docking to predict binding modes with GPCRs or proteases.

Challenges in Drug Development

  • Toxicity Concerns: Bromine atoms may pose genotoxic risks.

  • Solubility Issues: Cyclopropyl groups could limit aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator